2-Chloro-6,9-dimethyl-9H-purine
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Overview
Description
2-Chloro-6,9-dimethyl-9H-purine is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,9-dimethyl-9H-purine typically involves the chlorination of 6,9-dimethylpurine. One common method includes the reaction of 6,9-dimethylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF) or pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The compound is often produced in facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,9-dimethyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-6,9-dimethyl-9H-purine or 2-alkoxy-6,9-dimethyl-9H-purine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Chloro-6,9-dimethyl-9H-purine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological systems, particularly in nucleotide analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,9-dimethyl-9H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Another chlorinated purine derivative with similar chemical properties.
2,6-Dichloropurine: A compound with two chlorine atoms, showing different reactivity and applications.
9-Benzyl-2-chloro-6-dimethylamino-9H-purine: A more complex derivative with additional functional groups.
Uniqueness
2-Chloro-6,9-dimethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups at positions 6 and 9, along with the chlorine atom at position 2, make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
5176-91-0 |
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Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-6,9-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-6(11-7(8)10-4)12(2)3-9-5/h3H,1-2H3 |
InChI Key |
IMESDNKNMQDHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)C |
Origin of Product |
United States |
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